N-(4-hydroxybiphenyl-3-yl)benzamide
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Overview
Description
N-(4-hydroxybiphenyl-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a biphenyl structure with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxybiphenyl-3-yl)benzamide typically involves the condensation of 4-hydroxybiphenyl-3-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxybiphenyl-3-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-hydroxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)benzamide
- N-(4-hydroxybiphenyl-2-yl)benzamide
- N-(4-hydroxybiphenyl-4-yl)benzamide
Comparison: N-(4-hydroxybiphenyl-3-yl)benzamide is unique due to the specific positioning of the hydroxyl group on the biphenyl structure, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2-hydroxy-5-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H15NO2/c21-18-12-11-16(14-7-3-1-4-8-14)13-17(18)20-19(22)15-9-5-2-6-10-15/h1-13,21H,(H,20,22) |
InChI Key |
INXWGOLWSBWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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